2-chloro-N-[4-(4-methylphenoxy)phenyl]acetamide
Overview
Description
Scientific Research Applications
Synthesis and Characterization
A study by Fuloria et al. (2009) involved the synthesis of novel compounds derived from ethyl 2-(4-chloro-3-methylphenoxy) acetate, which were then characterized and evaluated for their antibacterial and antifungal activities. This research highlights the potential pharmaceutical applications of such compounds in combating microbial infections (Fuloria, Singh, Yar, & Ali, 2009).
Another investigation by Ishmaeva et al. (2015) focused on the synthesis, polarity, and structure of 2-chloro-N-[2-(methylsulfanyl)phenyl]- and 2-(diphenylthiophosphoryl)-N-[2-(methylsulfanyl)phenyl]acetamides. The study provided insights into the conformations of these compounds through dipole moment measurements and quantum chemical calculations, contributing to the understanding of their chemical properties (Ishmaeva, Alimova, Vereshchagina, Chachkov, Artyushin, & Sharova, 2015).
Potential Biological Activities
Research by Rani et al. (2014) synthesized a series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives and assessed them for anticancer, anti-inflammatory, and analgesic activities. This study found that compounds with halogens on the aromatic ring exhibited promising biological activities, indicating the therapeutic potential of these chemical structures (Rani, Pal, Hegde, & Hashim, 2014).
In the field of materials science, Wannalerse et al. (2022) explored the synthesis and optical properties of orcinolic derivatives, including a structure similar to 2-chloro-N-[4-(4-methylphenoxy)phenyl]acetamide, for applications as OH− indicators. This research highlights the utility of such compounds in developing sensitive and selective chemical sensors for hydroxide ions (Wannalerse, Kwanmuang, Jansukra, Pinchaipat, Duangthongyou, Hasin, Songsasen, Chainok, & Suramitr, 2022).
properties
IUPAC Name |
2-chloro-N-[4-(4-methylphenoxy)phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c1-11-2-6-13(7-3-11)19-14-8-4-12(5-9-14)17-15(18)10-16/h2-9H,10H2,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMANUCNEJSWZJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60367969 | |
Record name | 2-chloro-N-[4-(4-methylphenoxy)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60367969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[4-(4-methylphenoxy)phenyl]acetamide | |
CAS RN |
38008-32-1 | |
Record name | 2-chloro-N-[4-(4-methylphenoxy)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60367969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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